Potassium dihydrogen citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystal Growth and Property Measurements

Medical and Pharmaceutical Applications

Specific Scientific Field: Medicine and Pharmacy

Summary of the Application: KDC is used in medical and pharmaceutical applications for the treatment of kidney stones, gout, and acidosis caused by kidney disease . It is also used in research experiments related to the treatment of osteoporosis .

Methods of Application or Experimental Procedures: KDC is typically administered orally in the form of a pill or solution . The dosage and frequency of administration depend on the specific condition being treated .

Results or Outcomes: It has been found that KDC increases bone density, thereby potentially offering a treatment for osteoporosis .

Food Industry

Specific Scientific Field: Food Science

Methods of Application or Experimental Procedures: KDC is added to food products during the manufacturing process to regulate acidity .

Results or Outcomes: The use of KDC in food products helps to maintain the desired pH level, thereby improving the taste and preserving the shelf life .

Renal Function

Specific Scientific Field: Nephrology

Summary of the Application: KDC is used as an alkalizing agent in renal function . It is used to manage renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones .

Methods of Application or Experimental Procedures: KDC is typically administered orally in the form of a pill or solution . The dosage and frequency of administration depend on the specific condition being treated .

Results or Outcomes: KDC has been found to be effective in managing renal tubular acidosis and preventing the formation of kidney stones .

Yeast Food

Summary of the Application: In the food industry, KDC is used as a yeast food . It provides essential nutrients to yeast, promoting its growth and activity .

Methods of Application or Experimental Procedures: KDC is added to yeast during the fermentation process .

Results or Outcomes: The use of KDC in yeast food helps to enhance the fermentation process, thereby improving the quality of the final product .

Buffering Agent

Specific Scientific Field: Chemistry

Summary of the Application: KDC is used as a buffering agent . It helps to maintain a stable pH in a solution, preventing changes in acidity or alkalinity .

Methods of Application or Experimental Procedures: KDC is added to a solution where a stable pH is required .

Results or Outcomes: The use of KDC as a buffering agent helps to maintain the desired pH level, thereby improving the stability of the solution .

Potassium dihydrogen citrate is a chemical compound with the formula C₆H₇KO₇. It appears as odorless, transparent crystals or a white powder, and is hygroscopic in nature. This compound is primarily known for its role as a buffering agent, chelating agent, and alkalizing agent, particularly in renal function. It is also recognized for its potential to increase bone density, making it relevant in osteoporosis research .

Additionally, it can undergo esterification reactions with alcohols under acidic conditions, yielding citrate esters. Its ability to act as a chelating agent allows it to form complexes with metal ions, which can be useful in various applications including food preservation and pharmaceuticals .

In biological contexts, potassium dihydrogen citrate serves multiple functions:

- Renal Alkalization: It helps manage urinary pH levels, beneficial for patients with certain kidney disorders.

- Bone Health: Research indicates that it may enhance bone density, thus being investigated for its role in osteoporosis treatment .

- Metabolic Effects: It may influence metabolic pathways by modulating citrate levels in the body, which can affect energy production and fat metabolism .

Potassium dihydrogen citrate can be synthesized through various methods:

- Neutralization Reaction:

- Citric acid reacts with potassium hydroxide or potassium carbonate.

- The reaction typically proceeds as follows:

- Extraction from Natural Sources:

- It can also be extracted from citrus fruits where citric acid naturally occurs.

- Crystallization:

Potassium dihydrogen citrate has diverse applications across several fields:

- Food Industry: Used as a food additive (INS No. 332(i)), it acts as a buffering agent and flavoring agent in various food products .

- Pharmaceuticals: Utilized in formulations for managing urinary conditions and improving renal function.

- Research: Employed in studies related to bone health and metabolic processes.

- Agriculture: Acts as a chelating agent to improve nutrient availability in soil .

Research on potassium dihydrogen citrate has highlighted its interactions with various substances:

- Metal Ions: It forms stable complexes with divalent metal ions like calcium and magnesium, which can enhance nutrient absorption.

- Drugs: Interaction studies indicate that it may alter the bioavailability of certain medications by affecting gastrointestinal pH levels.

These interactions underscore its importance in both therapeutic and nutritional contexts .

Potassium dihydrogen citrate shares similarities with several other compounds, particularly those derived from citric acid. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium citrate | C₆H₅NaO₇ | Sodium salt of citric acid; used mainly as an emulsifier. |

| Calcium citrate | C₁₃H₁₀CaO₆ | Calcium salt; often used as a calcium supplement. |

| Magnesium citrate | C₆H₆MgO₇ | Magnesium salt; commonly used for digestive health. |

| Citric acid | C₆H₈O₇ | Weak organic acid; serves as a natural preservative. |

Potassium dihydrogen citrate is unique due to its specific role in renal function and bone density enhancement, distinguishing it from other citrates that primarily serve different nutritional or preservative roles .

Potassium dihydrogen citrate is chemically defined as 2-hydroxypropane-1,2,3-tricarboxylic acid;potassium, a systematic name derived from its structural components. Common synonyms include:

- Monopotassium citrate

- Potassium citrate monobasic

- Citric acid monopotassium salt

- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monopotassium salt

These names reflect its classification as a monobasic salt of citric acid, with one potassium ion replacing a hydrogen atom in the carboxylic acid group of citric acid.

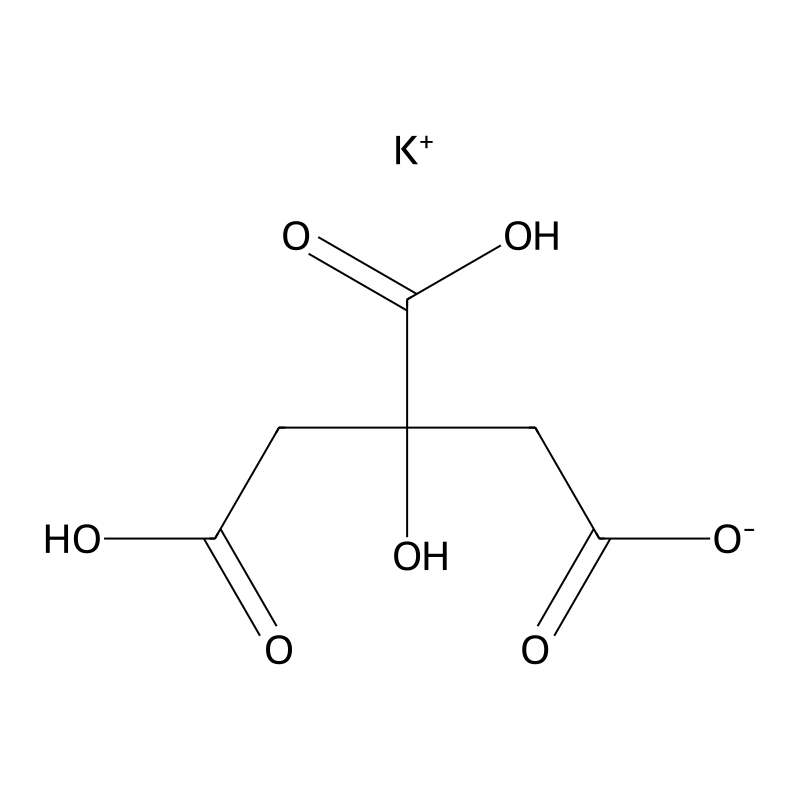

Molecular Formula and Structural Representation

The compound’s molecular formula is C₆H₇KO₇, which can also be written as KH₂C₆H₅O₇** to emphasize its acid-base equilibrium. Structurally, it consists of:

- A central 2-hydroxypropane-1,2,3-tricarboxylic acid backbone

- Two protonated carboxylic acid groups (-COOH)

- One deprotonated carboxylate anion (-COO⁻)

- One potassium cation (K⁺) to balance the charge

The spatial arrangement is stabilized by hydrogen bonding between the hydroxyl group and adjacent carboxylate oxygen atoms, as inferred from crystallographic data.

| Structural Features | Description |

|---|---|

| Backbone | Propane-1,2,3-tricarboxylic acid with hydroxyl |

| Protonation State | Two -COOH groups, one -COO⁻ group |

| Counterion | K⁺ ion for charge neutralization |

| Key Functional Groups | -COOH, -COO⁻, -OH |

CAS Registry Number and Regulatory Classifications

Regulatory classifications include:

Potassium dihydrogen citrate (chemical formula C₆H₇KO₇) is synthesized through neutralization reactions involving citric acid and various potassium-containing bases [1] [2]. The compound represents the monopotassium salt of citric acid, where one of the three carboxylic acid groups of citric acid is neutralized by a potassium cation [3] [4].

Potassium Hydroxide Neutralization

The most straightforward synthesis method involves the neutralization of citric acid with potassium hydroxide in a stoichiometric ratio of 1:1 [2] [5]. The reaction proceeds according to the following mechanism: citric acid (H₃C₆H₅O₇) reacts with potassium hydroxide (KOH) to form potassium dihydrogen citrate and water [2]. This neutralization reaction typically occurs at room temperature, though elevated temperatures up to 80°C can be employed to accelerate the reaction kinetics [6] [7].

The optimal pH range for this neutralization process is maintained between 3.5 and 4.0, which corresponds to the formation of the monobasic potassium salt [1] [8]. Water content during the reaction should comprise 25-30% of the total material weight to ensure proper dissolution and reaction completion [6] [7].

Potassium Carbonate and Bicarbonate Methods

Alternative neutralization approaches utilize potassium carbonate or potassium bicarbonate as the neutralizing agents [9] [10]. When employing potassium carbonate, a molar ratio of 1:0.5 (citric acid to potassium carbonate) is maintained due to the dibasic nature of the carbonate ion [9]. This method produces carbon dioxide as a byproduct, requiring controlled addition rates to prevent excessive foaming [9].

Potassium bicarbonate neutralization follows a 1:1 molar ratio with citric acid and operates at lower temperatures (room temperature to 50°C) compared to hydroxide-based methods [9]. The bicarbonate method offers advantages in terms of pH control and reduced heat generation during the neutralization process [9] [5].

Process Optimization and Control Parameters

Critical process parameters for neutralization reactions include temperature control, addition rate of the neutralizing agent, and mixing efficiency [6] [7]. The reaction temperature significantly influences crystal formation and product purity, with optimal ranges varying based on the specific potassium base employed [7] [11]. Mixing time typically ranges from 10 minutes to 2 hours, depending on the scale of operation and desired particle size distribution [6] [7].

The water content during neutralization plays a crucial role in determining the final hydrate form of the product [8] [12]. Higher water content (30-40% of total material weight) favors the formation of hydrated crystals, while lower water content (20-25%) tends to produce less hydrated forms [6] [7] [8].

| Method | Molar Ratio | Temperature (°C) | Water Content (%) | pH Range |

|---|---|---|---|---|

| Citric acid + Potassium hydroxide neutralization | 1:1 (citric acid:KOH) | Room temperature to 80 | 25-30% of total material weight | 3.5-4.0 |

| Citric acid + Potassium carbonate neutralization | 1:0.5 (citric acid:K2CO3) | Room temperature to 60 | 30-40% of total material weight | 3.5-3.9 |

| Citric acid + Potassium bicarbonate neutralization | 1:1 (citric acid:KHCO3) | Room temperature to 50 | 20-25% of total material weight | 3.5-4.0 |

| Citric acid + Tripotassium citrate mixing (Patent CN103588637A) | 1:0.70-1:9 (citric acid:K3C6H5O7) | 80 (steam bath method) | 25-30% of material summation weight | 3.5-4.0 |

| Direct crystallization from fermentation broth (Patent CN105111070A) | Variable based on broth concentration | 60-120 (evaporation) | Variable (concentration dependent) | 3.5-4.0 |

Industrial-Scale Fermentation and Purification Processes

Industrial production of potassium dihydrogen citrate begins with the large-scale fermentation of citric acid using Aspergillus niger as the primary microorganism [13] [14] [15]. This biotechnological approach represents the foundation for approximately 90% of global citric acid production, which subsequently serves as the precursor for potassium dihydrogen citrate synthesis [14] [15].

Fermentation Process Parameters

The fermentation process requires precise control of multiple parameters to achieve optimal citric acid yields [14] [11]. Temperature regulation between 28-30°C is critical for maintaining enzyme activity, particularly aconitase, citrate synthase, and isocitrate dehydrogenase [11]. Initial pH values must be maintained between 5.0-6.0 to ensure proper spore germination of Aspergillus niger, while final pH values below 2.0 are necessary to inhibit side product formation such as oxalic acid and gluconic acid [11].

Dissolved oxygen concentration represents another critical parameter, requiring maintenance above 25% saturation throughout the fermentation process [11]. Aeration rates of 0.5-1.5 volumes of air per volume of medium per minute (vvm) are typically employed, with agitation speeds ranging from 200-400 revolutions per minute to ensure adequate mass transfer and prevent pellet formation that could impede oxygen transfer [11].

Sucrose concentration optimization has been established at 12-15% (weight/volume) based on recent research findings [14]. Fermentation time typically extends from 120-168 hours, with inoculum sizes of 5-10% (volume/volume) providing consistent results [14] [11].

| Parameter | Optimal Range | Critical Factor |

|---|---|---|

| Temperature | 28-30°C | Enzyme activity optimization |

| pH (Initial) | 5.0-6.0 | Spore germination |

| pH (Final/Harvest) | <2.0 | Side product inhibition |

| Dissolved Oxygen | >25% saturation | Metabolic efficiency |

| Aeration Rate | 0.5-1.5 vvm | Mass transfer |

| Agitation Speed | 200-400 rpm | Pellet morphology control |

| Fermentation Time | 120-168 hours | Maximum productivity |

| Sucrose Concentration | 12-15% (w/v) | Carbon source availability |

| Inoculum Size | 5-10% (v/v) | Consistent inoculation |

Downstream Processing and Purification

Following fermentation, the citric acid-containing broth undergoes a series of purification steps before conversion to potassium dihydrogen citrate [16] [17]. Initial processing involves filtration to remove biomass and cellular debris, typically employing vacuum filtration or membrane filtration technologies [16] [18].

Membrane filtration systems have gained prominence in industrial applications due to their ability to achieve high-accuracy separation while maintaining clear and transparent permeate [18]. These systems offer advantages including high concentrated fermentation broth, increased product yield, elimination of filter aids, and reduced environmental impact through decreased acid and alkali consumption [18].

The purification process continues with crystallization steps that can achieve citric acid purity levels of 99.5% or higher [16]. Ion exchange chromatography and crystallization techniques are employed to remove impurities and concentrate the citric acid prior to neutralization with potassium bases [16].

Integrated Fermentation-Crystallization Processes

Recent patent developments have introduced integrated approaches that combine fermentation and crystallization into streamlined processes [17]. Patent CN105111070A describes a method for producing potassium citrate directly from fermentation solutions through membrane filtration followed by continuous concentration and crystallization [17]. This approach eliminates intermediate purification steps and reduces overall processing costs [17].

The integrated process involves filtering the citric acid fermentation solution through high-permeability membranes, followed by controlled evaporation and neutralization with potassium compounds [17]. Temperature control during this integrated process ranges from 60-120°C depending on the concentration requirements and desired crystal characteristics [17].

Crystallization Techniques and Hydrate Formation

Crystallization of potassium dihydrogen citrate involves sophisticated control of multiple parameters to achieve desired crystal morphology, size distribution, and hydrate content [19] [20] [21]. The compound exhibits hygroscopic properties and can form hydrates with varying water content depending on crystallization conditions [22] [8] [12].

Crystallization Methodologies

Several crystallization techniques are employed in industrial production, each offering distinct advantages for specific applications [20] [23]. Slow cooling crystallization involves gradual temperature reduction from 80°C to 25°C under atmospheric pressure, producing large, well-formed crystals with water content not exceeding 18% [20] [23]. This method achieves yields of 85-92% and is particularly suitable for applications requiring high crystal quality [20].

Evaporative crystallization operates at higher temperatures (100-60°C) under atmospheric pressure, achieving superior yields of 90-95% with water content reduced to 15% or lower [20] [16]. The method produces medium to large crystals and is preferred for large-scale industrial operations [16].

Seeded crystallization employs controlled nucleation through the introduction of seed crystals at temperatures between 70-30°C [20] [23]. This technique produces uniform, controlled crystal sizes with yields ranging from 88-94% and water content maintained at or below 18% [20] [23].

Advanced crystallization methods include spray drying crystallization, which operates with inlet air temperatures of 100-120°C and produces fine powder with moisture content below 3% [24]. This method achieves the highest yields of 92-96% and is particularly suitable for pharmaceutical applications requiring specific particle size distributions [24].

Vacuum crystallization operates at reduced pressures (0.06-0.08 MPa vacuum) and moderate temperatures (40-60°C), producing medium-sized crystals with water content of 12% or lower [25]. Yields typically range from 87-93% with this method [25].

| Technique | Temperature Range (°C) | Pressure Conditions | Water Content in Product (%) | Crystal Size | Yield (%) |

|---|---|---|---|---|---|

| Slow cooling crystallization | 80-25 | Atmospheric | ≤18.0 | Large, well-formed | 85-92 |

| Evaporative crystallization | 100-60 | Atmospheric | ≤15.0 | Medium to large | 90-95 |

| Seeded crystallization | 70-30 | Atmospheric | ≤18.0 | Uniform, controlled | 88-94 |

| Spray drying crystallization | 100-120 inlet air | Atmospheric | <3.0 | Fine powder | 92-96 |

| Vacuum crystallization | 40-60 | 0.06-0.08 MPa vacuum | ≤12.0 | Medium | 87-93 |

Hydrate Formation and Water Content Control

Potassium dihydrogen citrate exhibits complex hydration behavior that significantly influences its physical and chemical properties [22] [8] [12]. The compound can exist in various hydrated forms, with water content ranging from less than 3% to over 18% depending on crystallization conditions and environmental factors [8] [12].

Research has established that water content in commercial potassium dihydrogen citrate hydrate typically does not exceed 18.0% [8] [12]. The hydrate formation is influenced by relative humidity, temperature, and crystallization rate [22] [8]. Higher relative humidity and slower crystallization rates tend to promote higher hydrate content [19] [8].

Controlled crystallization studies have demonstrated that specific temperature and pH conditions can be manipulated to achieve desired hydrate levels [21] [26]. Temperature-dependent composition analysis using spectroscopic techniques has revealed that hydrate formation occurs preferentially at lower temperatures and higher pH values within the optimal range [21] [26].

Crystal Morphology and Quality Control

Crystal morphology control represents a critical aspect of potassium dihydrogen citrate production, particularly for pharmaceutical and food-grade applications [19] [20]. The crystallization process can be optimized to produce specific crystal habits ranging from chunky powder to well-defined prismatic crystals [22] [8].

Factors influencing crystal morphology include supersaturation levels, cooling rates, agitation intensity, and the presence of crystal habit modifiers [20] [23]. Controlled supersaturation achieved through precise temperature and concentration management produces uniform crystal sizes and shapes [20] [23].

Quality control parameters for crystallized potassium dihydrogen citrate include particle size distribution, water content determination, pH measurement of aqueous solutions, and assessment of heavy metal impurities [1] [8]. Standard specifications require pH values between 3.5-4.0 for 5% aqueous solutions and heavy metal content (as lead) not exceeding 0.0005% [1] [8].

Patent Analysis of Novel Synthesis Approaches

Recent patent developments have introduced innovative methodologies for potassium dihydrogen citrate synthesis that address traditional production challenges including energy consumption, product purity, and process efficiency [6] [7] [24] [25] [17]. These patented approaches represent significant technological advancements in the field of citrate salt production.

Simplified Mixing and Ratio Optimization

Patent CN103588637A introduces a simplified preparation method that optimizes the ratio of citric acid to tripotassium citrate for enhanced product quality [6]. This innovation focuses on controlled ratios ranging from 1:0.70 to 1:9 (citric acid to tripotassium citrate) with precise water addition comprising 25-30% of the total material weight [6].

The patent describes a systematic approach involving raw material pulverization to 40 mesh, followed by controlled batching according to predetermined ratios [7]. The key technical breakthrough lies in the elimination of random ratio mixing that previously resulted in unstable products with inferior quality characteristics [6]. The method employs steam bath heating at 80°C for optimized reaction conditions [7].

Advantages of this approach include reduced process complexity, improved product stability, and enhanced quality control through precise ratio management [6] [7]. The method has demonstrated superior performance in preventing product yellowing and maintaining consistent crystal morphology [6].

Integrated Fermentation-Crystallization Systems

Patent CN105111070A presents a revolutionary approach that directly processes citric acid fermentation solutions without intermediate purification steps [17]. This integrated methodology employs high-permeability membrane filtration followed by controlled crystallization to produce potassium citrate products [17].

The technical innovation encompasses filtration of fermentation broth through specialized membranes, concentration through controlled evaporation, and direct neutralization with potassium compounds [17]. Operating temperatures range from 60-120°C depending on the concentration phase requirements [17].

This integrated approach eliminates traditional separation and purification bottlenecks, resulting in reduced processing costs and improved overall efficiency [17]. The method has proven particularly effective for large-scale industrial applications where processing economy is paramount [17].

Advanced Granulation and Moisture Control

Patent CN108653215A introduces sophisticated granulation techniques with precise moisture control for potassium sodium hydrogen citrate particles [24]. While specifically targeting mixed alkali citrate salts, the principles are applicable to potassium dihydrogen citrate production [24].

The innovation incorporates spray drying with inlet air temperatures of 100-120°C, followed by controlled granulation and pulsed pneumatic drying [24]. The final product achieves moisture content below 3% through precise temperature and time control during the drying phase [24].

Key advantages include enhanced particle uniformity, improved flowability characteristics, and superior moisture control that prevents degradation during storage [24]. The pulsed pneumatic drying system reduces thermal exposure time while maintaining product stability [24].

Continuous Concentration and Crystallization

Patent CN100491320C addresses traditional batch processing limitations through continuous concentration and crystallization methodologies [25]. This approach employs membrane filtration combined with continuous evaporation systems to achieve consistent product quality [25].

The technical breakthrough involves continuous operation that eliminates the variability associated with batch processing [25]. The system maintains controlled vacuum conditions (0.06-0.08 MPa) and precise temperature management throughout the concentration and crystallization phases [25].

Benefits include reduced energy consumption, improved production consistency, and elimination of direct contact between the product and operators or ambient air [25]. The continuous process also reduces the risk of contamination and improves overall product purity [25].

| Patent Number | Year | Innovation Focus | Key Advantage | Technical Breakthrough |

|---|---|---|---|---|

| CN103588637A | 2013 | Simplified mixing method with controlled ratios | Reduced process complexity, higher product quality | Optimized citric acid to potassium citrate ratios |

| CN105111070A | 2015 | Direct fermentation broth processing | Eliminates intermediate purification steps | Integrated fermentation-crystallization process |

| CN109553520A | 2019 | Gold potassium citrate for electroplating | Improved pH stability and product uniformity | Steam bath heating at controlled temperature |

| CN108653215A | 2018 | Granule formation with improved stability | Enhanced particle uniformity and moisture control | Spray drying with precise moisture control |

| CN100491320C | 2006 | Continuous concentration and crystallization | Reduced energy consumption and improved efficiency | Membrane filtration with continuous operation |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Computer and Electronic Product Manufacturing

Transportation Equipment Manufacturing

Fabricated Metal Product Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:1): ACTIVE